molecular formula C12H15NO B15209899 N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine CAS No. 61070-37-9

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine

Cat. No.: B15209899
CAS No.: 61070-37-9
M. Wt: 189.25 g/mol
InChI Key: WRSLZJGMCXIYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 2,3-dihydrobenzofuran core, a privileged scaffold in drug discovery known for its presence in numerous biologically active compounds . The structure is functionalized with an amine group at the 6-position, which is further extended by a cyclopropylmethyl moiety. The cyclopropylmethyl group is a common feature in pharmaceuticals and research compounds due to its ability to modulate the molecule's physicochemical properties and its interaction with biological targets . Compounds based on the 2,3-dihydrobenzofuran structure have demonstrated a range of pharmacological activities in scientific studies. Research indicates that analogous structures act as potent and efficacious openers of KCNQ2 potassium channels . KCNQ2/3 channels are critical molecular substrates of the M-current, a key regulator of neuronal excitability, making them a prominent target for investigating conditions such as epilepsy, migraine, and neuropathic pain . Furthermore, structural analogs containing the cyclopropylmethylamine group have been explored as selective agonists for serotonin receptors like the 5-HT2C receptor, a promising target for treating depression, anxiety, and eating disorders . The combination of these pharmacophoric elements suggests that this compound is a valuable chemical tool for researchers studying ion channel function, GPCR (G-protein coupled receptor) signaling, and neuronal excitability. It serves as a key intermediate for the synthesis of more complex molecules and is useful for structure-activity relationship (SAR) studies aimed at developing novel neuroactive compounds. This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61070-37-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C12H15NO/c1-2-9(1)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

WRSLZJGMCXIYOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC3=C(CCO3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzofuran ring with cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety and cyclopropylmethyl group undergo oxidation under controlled conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct/Outcome
Benzofuran oxidationKMnO₄ (acidic or neutral conditions)Formation of diketone or hydroxylated derivatives
Amine oxidationCrO₃ or H₂O₂N-Oxide derivatives

For example, oxidation of the dihydrobenzofuran ring with potassium permanganate can yield hydroxylated intermediates, while chromium trioxide selectively oxidizes the amine group.

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reaction TypeReagents/ConditionsOutcome
Benzofuran ring saturationH₂, Pd/C (catalytic) cis- or trans-2,3-dihydrobenzofuran derivatives
Reductive aminationNaBH₄ or NaBH₃CNSecondary/tertiary amine stabilization

Catalytic hydrogenation of the benzofuran ring proceeds with stereoselectivity depending on the catalyst and solvent .

Substitution Reactions

The amine group and cyclopropylmethyl chain enable nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsOutcome
N-AlkylationAlkyl halides, DBU Quaternary ammonium derivatives
Aromatic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted benzofuran derivatives

For instance, treatment with methyl iodide in the presence of a base like DBU facilitates N-alkylation .

Cyclization Reactions

The cyclopropylmethyl group participates in intramolecular cyclizations, often via zwitterionic intermediates:

Reaction PathwayConditions/CatalystProduct
Zwitterion-mediatedDy(OTf)₃, heat Fused tricyclic structures
Conia-ene cyclizationZn(NTf₂)₂ Indole-fused bicyclic compounds

Dysprosium triflate catalyzes cyclopropane ring-opening, forming 1,3-zwitterions that undergo alkylation and subsequent cyclization .

Cross-Coupling Reactions

The benzofuran scaffold supports transition-metal-catalyzed couplings:

Reaction TypeReagents/ConditionsOutcome
Suzuki couplingPdCl₂(dppf), aryl boronic acids Biaryl-functionalized derivatives
Buchwald–HartwigPd(OAc)₂, Xantphos C–N bond formation

For example, Suzuki coupling with 4-iodoanisole yields biaryl products in ~70% yield .

Amide Coupling

The amine group undergoes condensation with carboxylic acids:

Reagents/ConditionsOutcome
TBTU, DIPEA Carboxamide derivatives (14–88% yield)

This reaction is critical for generating bioactive analogs for pharmacological screening .

Mechanistic Insights

  • Regioselectivity : Reactions at the cyclopropylmethyl group favor ring-opening due to strain relief .

  • Catalyst Effects : Zinc triflimide enhances cyclization efficiency by stabilizing zwitterionic intermediates .

  • Steric Effects : Bulky substituents on the benzofuran ring hinder electrophilic substitutions.

Scientific Research Applications

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and molecular properties between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine C₁₂H₁₅NO 189.25 (estimated) Cyclopropylmethyl, dihydrobenzofuran Not explicitly provided
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine C₁₀H₁₃NO 163.22 Dimethyl, dihydrobenzofuran 1135492-28-2
2,3-Dihydrobenzofuran-5,6-diamine C₈H₁₀N₂O 150.18 Dual amine groups 1228880-71-4
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, dimethylaminomethyl 2306268-61-9

Key Observations :

  • The cyclopropylmethyl group in the target compound increases molecular weight compared to the dimethyl analog (163.22 vs. 189.25), enhancing lipophilicity while retaining metabolic stability due to cyclopropane’s resistance to oxidation .
  • The benzodioxin-containing analog (391.46 g/mol) has significantly higher molecular weight due to its extended aromatic system and polar substituents, which may limit blood-brain barrier penetration compared to the target compound .

Binding and Selectivity Trends

While direct receptor affinity data are unavailable, structural features suggest:

  • The target compound’s rigid cyclopropane ring may favor selective binding to serotonin 5-HT₂ receptors, similar to benzofuran-based hallucinogens.
  • Diamine analogs (e.g., CAS 1228880-71-4) could exhibit dual activity at monoamine transporters (e.g., serotonin and norepinephrine) due to additional hydrogen-bonding sites .
  • Triazine-containing analogs () may target kinase enzymes or DNA repair pathways due to the triazine core’s π-stacking capability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in multi-step syntheses involving cyclopropylmethyl groups, yields are influenced by reaction conditions (e.g., solvent polarity, temperature). A reported protocol involves coupling 2,3-dihydro-1-benzofuran-6-amine with cyclopropylmethyl halides in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 60–80°C . Yield optimization may require stoichiometric control, catalyst screening (e.g., Pd for cross-coupling), or purification via column chromatography. Lower yields in later steps (e.g., 31% in a trifluoromethylbenzamide derivative synthesis) often arise from steric hindrance or side reactions, necessitating iterative condition adjustments .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of 1H-NMR (e.g., δ 6.28–8.82 ppm for aromatic protons, δ 1.27–3.78 ppm for cyclopropane and methylene groups) and LCMS (e.g., observed mass 517.1 for related derivatives) . Purity is assessed via TLC (Rf comparison) or HPLC (≥97% purity threshold). For stereochemical confirmation (e.g., (3R)-isomer), chiral chromatography or optical rotation analysis is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 56% vs. 95% in oxadiazole formation) may stem from competing pathways or impurities. Mechanistic studies (e.g., DFT calculations) can identify rate-limiting steps. For stereochemical inconsistencies, employ chiral auxiliaries or enantioselective catalysts. For example, the (3R)-enantiomer of 2,3-dihydro-1-benzofuran-3-amine was resolved using L-tartaric acid derivatives .

Q. How does the cyclopropylmethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The cyclopropylmethyl moiety enhances metabolic stability and modulates lipophilicity, critical for CNS permeability or pesticidal activity (as seen in related benzamide derivatives ). Reactivity studies (e.g., Hammett analysis) show that electron-withdrawing substituents (e.g., trifluoromethyl) on the benzofuran ring accelerate nucleophilic substitution but may reduce bioavailability .

Q. What advanced techniques characterize the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For hygroscopic or light-sensitive batches, use inert atmospheres (N₂) or amber glass vials. Note that stability data for similar compounds are often lacking, requiring empirical validation .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes or receptors. For example, benzofuran-amine derivatives show affinity for serotonin receptors due to hydrogen bonding with Asp155 and π-π stacking in binding pockets. Validate predictions with SPR or ITC binding assays .

Key Research Gaps and Recommendations

  • Stereochemical Control : Develop enantioselective routes for (3R)-isomer synthesis .
  • Biological Profiling : Prioritize in vitro assays (e.g., kinase inhibition) to explore therapeutic potential, avoiding unreliable sources .
  • Stability Studies : Publish long-term stability data under ICH guidelines to address current data deficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.